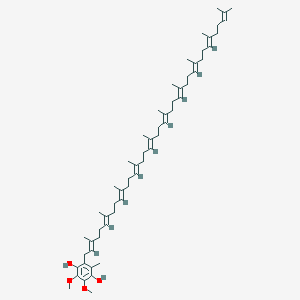

4-叔丁基二甲基甲硅烷基-5'-氯-4a'-羟基辛伐他汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, employs carbonyl reductase from Rhodosporidium toruloides, demonstrating efficient bioconversion processes. The use of biphasic reaction systems and organic solvents like octanol enhances the yield and enantiomeric excess of these compounds, indicating a pathway for synthesizing complex statin intermediates with high specificity and yield (Liu et al., 2018). Directed evolution techniques further improve enzyme activity for stereoselective synthesis, achieving high yields of key intermediates (Liu et al., 2017).

Molecular Structure Analysis

The molecular structure of simvastatin and its analogs has been extensively studied to understand their interaction with biological targets, such as HMG-CoA reductase. Techniques like LC-MS/MS provide detailed insights into the structure and metabolism of simvastatin in human plasma, facilitating the study of its pharmacokinetics and biological effects (Patel et al., 2008).

Chemical Reactions and Properties

Simvastatin undergoes various chemical reactions, including oxidation and reduction, which are critical for its activation and function. Studies on the oxidation of HMG-CoA reductase inhibitors by radicals such as tert-butoxyl and DPPH provide insights into the compound's stability and reactivity, which is crucial for its storage, formulation, and therapeutic efficacy (Karki et al., 2000).

Physical Properties Analysis

The physical properties of simvastatin and its derivatives, including solubility, melting point, and crystalline structure, affect their bioavailability and therapeutic effectiveness. Advanced materials like hollow carbonated hydroxyapatite microspheres have been explored for the sustained release of simvastatin, demonstrating the importance of material science in enhancing drug delivery systems (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin, such as reactivity with biological molecules, enzymatic convertibility, and its role in inhibiting HMG-CoA reductase, are foundational to its therapeutic action. Research on simvastatin's inhibition of glucose uptake in muscle cells highlights the intricate balance between its beneficial effects on cholesterol levels and potential impacts on glucose metabolism (Li et al., 2016).

科学研究应用

药理作用和潜在应用

降胆固醇功效:辛伐他汀显着降低低密度脂蛋白胆固醇 (LDL-C)、极低密度脂蛋白胆固醇、甘油三酯和载脂蛋白 B,同时适度增加高密度脂蛋白胆固醇。这一作用是其在预防心血管疾病中应用的基础 (Pedersen & Tobert, 2004)。

抗炎和抗氧化特性:除了降脂作用外,辛伐他汀还表现出抗炎、抗氧化和抑制粘液的特性。这些特性表明在慢性呼吸系统疾病治疗中具有潜在的效用,为探索其衍生物的类似应用提供了依据 (Tulbah et al., 2016)。

神经学意义:该衍生物的母体化合物辛伐他汀被假设通过破坏膜/脂筏影响 N-甲基-D-天冬氨酸 (NMDA) 受体来影响焦虑。这一见解为该衍生物在神经精神疾病中的研究开辟了一条有趣的途径 (da Cruz et al., 2017)。

免疫调节作用:辛伐他汀的免疫调节作用,包括减轻哮喘模型中的气道炎症,突出了其在管理过敏性哮喘和其他可能与免疫相关的疾病中潜在的作用 (Liu et al., 2014)。

药物相互作用和药代动力学:了解辛伐他汀的药代动力学特性及其与其他药物的相互作用可以为开发具有优化治疗特性的衍生物提供信息,特别是在肾功能衰竭患者或接受环孢素治疗的患者中 (Launay-Vacher et al., 2005)。

属性

IUPAC Name |

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDNPDLGLCXCC-FSYOVWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClO6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438779 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

CAS RN |

123852-10-8 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

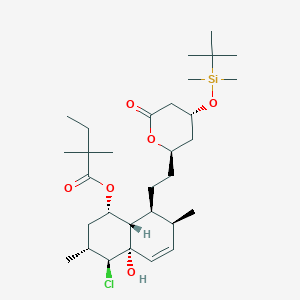

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)

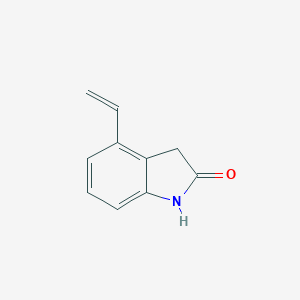

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)

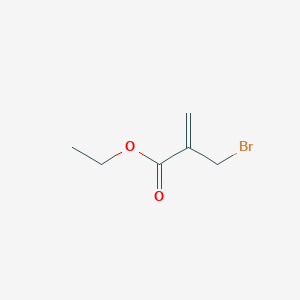

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)